VH032-NH-CO-CH2-NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH032-NH-CO-CH2-NHBoc is a compound that acts as a ligand for von Hippel-Lindau (VHL) proteins. It is a Boc-modified version of VH032, which is used to recruit VHL proteins. This compound is significant in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are used to degrade target proteins by connecting with the target protein ligand through a linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-NH-CO-CH2-NHBoc involves the modification of VH032 with a Boc (tert-butoxycarbonyl) group. The Boc group is introduced to protect the amine functionality during the synthesis process. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
VH032-NH-CO-CH2-NHBoc undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The free amine can be coupled with various linkers to form PROTAC molecules.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amine or carbonyl functionalities
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
PROTAC Molecules: Coupling with linkers forms PROTAC molecules that can degrade target proteins
Scientific Research Applications
VH032-NH-CO-CH2-NHBoc has several scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular pathways by degrading specific proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
VH032-NH-CO-CH2-NHBoc exerts its effects by acting as a ligand for VHL proteins. The Boc group is removed under acidic conditions, allowing the compound to connect with the target protein ligand through a linker. This forms a PROTAC molecule, which recruits the target protein to the proteasome for degradation. The molecular targets include proteins involved in various cellular pathways, and the degradation process is mediated by the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
VH032: The parent compound without the Boc modification.
VH032-NH-CO-CH2-NH2: The deprotected form of VH032-NH-CO-CH2-NHBoc.
Other PROTAC Ligands: Compounds such as thalidomide-based ligands that recruit different E3 ligases
Uniqueness
This compound is unique due to its Boc modification, which provides protection during synthesis and allows for selective deprotection under acidic conditions. This makes it a versatile intermediate for the synthesis of various PROTAC molecules .
Biological Activity
VH032-NH-CO-CH2-NHBoc is a compound that has garnered attention in the field of targeted protein degradation, particularly as a part of the PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into its biological activity, synthesis, and implications in therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
VH032 is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in the degradation of hypoxia-inducible factors (HIFs). The compound is designed to enhance the specificity and efficacy of PROTACs, which are bifunctional molecules that recruit an E3 ligase to target proteins for degradation. The addition of the Boc (tert-butyloxycarbonyl) protecting group enhances the stability and solubility of the compound, making it suitable for biological applications.
Synthesis of this compound
The synthesis of VH032 involves several steps, typically yielding high purity and quantity. A notable synthesis route reported by Li et al. achieved a 65% overall yield in just seven steps. This process utilizes various reagents and conditions to ensure efficient formation and purification of the compound.
Key Steps in Synthesis:
- C–H Arylation: Utilizing Pd-PEPPSI-IPr as a catalyst.
- Amine Deprotection: Using TFA/CH2Cl2 to remove protective groups.
- Final Coupling: Employing HATU and DIPEA to form the final product.
Biological Activity
The biological activity of this compound has been extensively studied, particularly in its role as a VHL ligand within PROTACs. The compound exhibits potent inhibitory effects on HIF-1α, with a dissociation constant (Kd) reported at approximately 185 nM, indicating strong binding affinity.
The mechanism by which VH032 functions involves:
- Binding to VHL, facilitating the recruitment of target proteins for ubiquitination.
- Inducing proteasomal degradation of hypoxia-inducible factors under normoxic conditions, thereby regulating cellular responses to oxygen availability.
Case Studies
Several studies have demonstrated the efficacy of VH032-based PROTACs:
- Targeting p38α Kinase:
- Degradation of BET Proteins:
Table 1: Summary of Biological Activities
Compound | Target Protein | Kd (nM) | Effectiveness |
---|---|---|---|
This compound | HIF-1α | 185 | Potent inhibitor |
PROTAC-MZ1 | BRD4 | <10 | Selective degradation |
PROTAC targeting p38α | p38α kinase | <10 | Specific degradation |
Table 2: Synthesis Yields
Step | Yield (%) |
---|---|
Initial C–H Arylation | 95 |
Amine Deprotection | 93 |
Final Coupling | 81 |
Properties
Molecular Formula |
C29H41N5O6S |
---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1 |
InChI Key |
VTKNFMYABFTAQP-ZFGGDYGUSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.